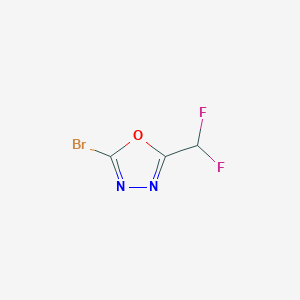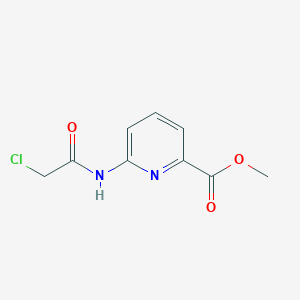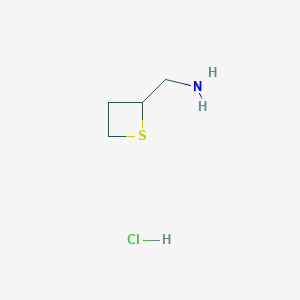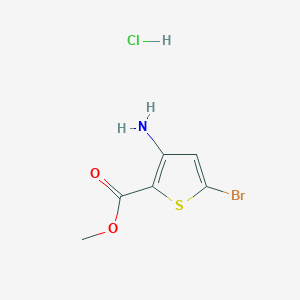![molecular formula C15H18ClN3O B1379632 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride CAS No. 1803586-93-7](/img/structure/B1379632.png)
1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride, commonly referred to as 4-Aminophenyl-3-methylphenylmethylurea hydrochloride (4-AMPMU-HCl), is a synthetic drug that has been used in a variety of scientific research applications. 4-AMPMU-HCl is a urea derivative with a broad range of biochemical and physiological effects, making it a useful tool for research.
Aplicaciones Científicas De Investigación
1. Neuropeptide Y5 Receptor Antagonists
- The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, including variants of 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride, have been studied for their potential as neuropeptide Y5 receptor antagonists. These compounds, including 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, exhibited potent antagonistic properties (Fotsch et al., 2001).
2. Structural Analysis of Urea Derivatives
- A study on the 15N NMR spectra and NOE difference spectroscopy of N‐(o‐aminophenyl)‐N′ substituted ureas, including their hydrochloride salts, provided insights into the structural and conformational aspects of these compounds (Jean-Claude & Just, 1992).
3. Potential Anticancer Agents
- 1-Aryl-3-(2-chloroethyl) ureas and their nitroso derivatives, which bear resemblance to 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride, have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells. Certain derivatives showed comparable or superior cytotoxicity to chlorambucil (Gaudreault et al., 1988).
4. Enzyme Inhibition and Anticancer Activity
- A variety of urea derivatives, including N-mesityl-N'-(3-methylphenyl)urea, have been synthesized and evaluated for their enzyme inhibition properties and effects on prostate cancer cells. Some compounds demonstrated significant in vitro anticancer activity (Mustafa et al., 2014).
5. Corrosion Inhibition
- The inhibition effect of certain urea derivatives in hydrochloric acid solution on mild steel was investigated. These studies showed that compounds like 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea exhibit good performance as corrosion inhibitors (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-(4-aminophenyl)-3-[(4-methylphenyl)methyl]urea;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.ClH/c1-11-2-4-12(5-3-11)10-17-15(19)18-14-8-6-13(16)7-9-14;/h2-9H,10,16H2,1H3,(H2,17,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEIIGCTUCYZEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride | |
CAS RN |
1803586-93-7 |
Source


|
| Record name | Urea, N-(4-aminophenyl)-N′-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803586-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

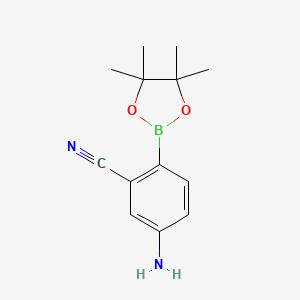
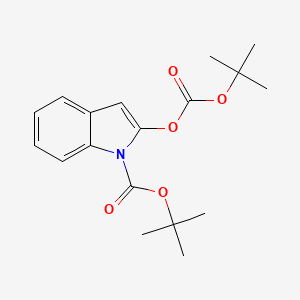
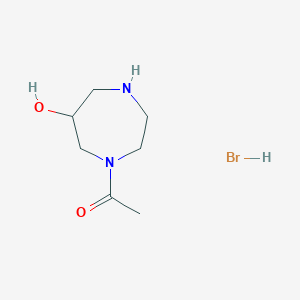
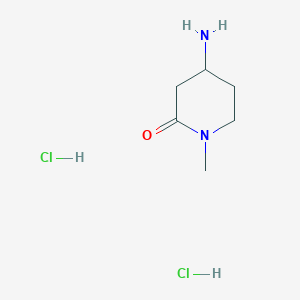
![4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1379557.png)
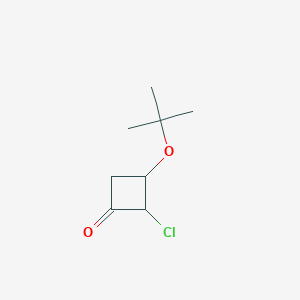
![Octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B1379560.png)
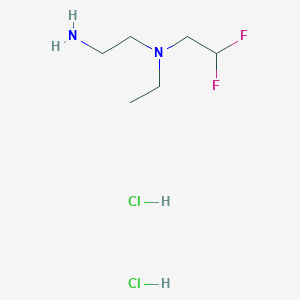
![3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B1379565.png)
![Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate](/img/structure/B1379566.png)
